molecular formula C6H4O4 B104904 2,5-Dihydroxy-1,4-benzoquinone CAS No. 615-94-1

2,5-Dihydroxy-1,4-benzoquinone

Cat. No. B104904
CAS RN: 615-94-1
M. Wt: 140.09 g/mol
InChI Key: QFSYADJLNBHAKO-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,4-benzoquinone, also known as 2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione, 2,5-Dihydroxy-p-benzoquinone, 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione, or Anilic acid, is an organic compound . It is formally derived from 1,4-benzoquinone by replacing two hydrogen atoms with hydroxyl (OH) groups . It is one of seven dihydroxybenzoquinone isomers .


Synthesis Analysis

The synthesis of 2,5-Dihydroxy-1,4-benzoquinone involves coordination polymers with binary ligands, including 2,5-dihydroxy-1,4-benzoquinone and 4,4′-bipyridyl, synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxy-1,4-benzoquinone is planar . It has a linear formula of (HO)2C6H2(=O)2 and a molecular weight of 140.09 .


Chemical Reactions Analysis

2,5-Dihydroxy-1,4-benzoquinone reacts readily with secondary amines to 2,5-diamino compounds and with thiols to the corresponding 2,5-dithioether derivatives .


Physical And Chemical Properties Analysis

2,5-Dihydroxy-1,4-benzoquinone has a melting point of 235 °C (dec.) . It is a yellow solid with planar molecules .

Scientific Research Applications

Metal Complex Synthesis 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is extensively utilized in synthesizing mono and polynuclear complexes. Its derivatives, particularly those with [O, N, O, N] donor sets, have been instrumental in studying metal-metal interactions, generating electrochromic NIR dyes, and exploring unusual chemical reactivity. These compounds have applications in small molecule activation, homogeneous catalysis, and the creation of switchable molecular magnetic materials (Sarkar et al., 2015).

Rechargeable Battery Anodes DHBQ's disodium salt has been proposed as a promising anode material for rechargeable sodium ion batteries. It shows notable characteristics like an average operation voltage of ~1.2 V, reversible capacity of ~265 mA h g(-1), long cycle life, and high rate capability (Zhu et al., 2015).

Hydrogen Bonding and Molecular Vibrations Study Research into DHBQ's intramolecular hydrogen bonding via quantumchemical calculations and vibrational spectroscopy has provided insights into molecular structures and interactions. These studies have revised and extended our understanding of DHBQ's vibrational spectra (Szabó & Kovács, 1999).

Pulp Bleaching Processes Investigations into the degradation of DHBQ by hydrogen peroxide under alkaline conditions, like those in pulp bleaching, have revealed insights into improving pulp processing. The mechanism involves the formation of an intermediate with an O-O bridge, leading to the quantitative degradation of DHBQ into malonic acid (Hosoya & Rosenau, 2013).

Antifungal Applications 2,5-Dihydroxy-1,4-benzoquinones have been shown to inhibit the growth and spore germination of various fungal species. The nature and polarity of substituents on the quinone ring significantly affect their growth-inhibitory properties (Brewer et al., 1977).

Potassium-Ion Batteries A novel organic 2,5-dihydroxy-1,4-benzoquinone potassium salt has been developed, exhibiting an ultrahigh initial coulombic efficiency of 96% as an anode for potassium-ion batteries. The flexible and stable structure of this compound, along with fast potassium kinetics, makes it an advanced option for battery technology (Deng et al., 2020).

Safety And Hazards

2,5-Dihydroxy-1,4-benzoquinone is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,5-Dihydroxy-1,4-benzoquinone has been used in the development of an all-solid-state rechargeable air battery . It has also been proposed as an advanced anode for potassium-ion batteries .

properties

IUPAC Name

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H
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InChI Key

QFSYADJLNBHAKO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)O)O
Source PubChem
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Molecular Formula

C6H4O4
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Related CAS

2881-40-5 (di-K salt)
Record name 2,5-Dihydroxy-1,4-benzoquinone
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DSSTOX Substance ID

DTXSID4060658, DTXSID60938739
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Molecular Weight

140.09 g/mol
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Physical Description

Yellow or orange powder; [Alfa Aesar MSDS]
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Product Name

2,5-Dihydroxy-1,4-benzoquinone

CAS RN

615-94-1, 1760-52-7
Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name 2,5-Dihydroxy-1,4-benzoquinone
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Record name ANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,460
Citations
T Hosoya, AD French… - Mini-Reviews in Organic …, 2013 - ingentaconnect.com
2,5-Dihydroxy-[1,4]-benzoquinone is one of the three key chromophores found in aged cellulosics. Knowledge of the general reactivity and chemistry of this compound is helpful for a …
Number of citations: 30 www.ingentaconnect.com
T Le Gall, KH Reiman, MC Grossel, JR Owen - Journal of power sources, 2003 - Elsevier
A new organic polymer as positive electrode material is presented. Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (PDBM) has oxocarbon cycles which are part of the polymer …
Number of citations: 225 www.sciencedirect.com
KV Nielson, L Zhang, Q Zhang, TL Liu - Inorganic Chemistry, 2019 - ACS Publications
Metal organic frameworks (MOFs) of the type NBu 4 M(DHBQ) 1.5 (M = Ni 2+ , Fe 2+ , and Co 2+ ; DHBQ = 2,5-dihydroxy-1,4-benzoquinone) were prepared with improved yield up to …
Number of citations: 13 pubs.acs.org
MD Ward - Inorganic chemistry, 1996 - ACS Publications
Complex 1 was prepared from [Ru(bipy) 2 Cl 2 ]·2H 2 O and K 2 L [bipy = 2,2‘-bipyridine; H 2 L = 2,5-dihydroxy-1,4-benzoquinone]. It undergoes two reversible one-electron oxidations …
Number of citations: 143 pubs.acs.org
SI Mostafa - Transition Metal Chemistry, 1999 - Springer
The synthesis of new 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) and chloranilic acid (H2CA) complexes cis-[Mo2O5L2]2− (L = DHBQ, CA), [W2O5(DHBQ)2]2−, [WO2(CA)2]2−, trans-[…
Number of citations: 38 link.springer.com
K Kon, K Uchida, K Fuku, S Yamanaka… - … Applied Materials & …, 2021 - ACS Publications
Redox-active metal–organic frameworks (MOFs) have great potential for use as cathode materials in lithium-ion batteries (LIBs) with large capacities because the organic ligands can …
Number of citations: 15 pubs.acs.org
L Zhu, G Ding, J Liu, Z Liu, L Xie… - International Journal of …, 2019 - Wiley Online Library
Graphene‐wrapped poly 2,5‐dihydroxy‐1,4‐benzoquinone‐3,6‐methylene (PDBM) nanocomposites with three‐dimensional nanoflower structures have been successfully prepared …
Number of citations: 26 onlinelibrary.wiley.com
A Szabó, A Kovács - Journal of molecular structure, 1999 - Elsevier
Intramolecular hydrogen bonding in 2,5-dihydroxy-1,4-benzoquinone has been investigated by means of quantumchemical calculations and vibrational spectroscopy. Both …
Number of citations: 28 www.sciencedirect.com
T Hosoya, T Rosenau - The Journal of Organic Chemistry, 2013 - ACS Publications
2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is one of the key chromophores formed upon aging in cellulosic materials. This study addresses the degradation mechanism of DHBQ by …
Number of citations: 17 pubs.acs.org
Q Deng, C Tian, Z Luo, Y Zhou, B Gou, H Liu… - Chemical …, 2020 - pubs.rsc.org
Here, we propose a new organic 2,5-dihydroxy-1,4-benzoquinone potassium salt (K2C6H2O4) endowing an ultrahigh initial coulombic efficiency of 96% as an advanced anode for …
Number of citations: 22 pubs.rsc.org

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